1-(2-methylpropyl)-1H-indole-4-carboxylic acid

Medicinal chemistry Scaffold optimization SAR studies

Research groups probing indole-based kinase inhibitors or receptor antagonists cannot substitute C3, C5, or C6 regioisomers without compromising SAR-positional identity governs hydrogen-bonding geometry, LogP (~3.20), and amide coupling vector. This exact 1-isobutyl-4-carboxy regioisomer (CAS 1096867-62-7) ensures reproducible synthetic and biological outcomes. • C4-COOH (predicted pKa 3.99 ± 0.10) enables direct amide coupling via HATU, EDC/HOBt, or DCC; unsubstituted C3 preserves sequential functionalization flexibility. • N1-isobutyl group delivers a steric and lipophilic profile distinct from N-Me, N-Et, or N-Bn analogs for systematic hydrophobic pocket exploration. • 95% purity; MW 217.26; C₁₃H₁₅NO₂. Sealed dry storage at 2-8°C. Ships at ambient temperature.

Molecular Formula C13H15NO2
Molecular Weight 217.26 g/mol
CAS No. 1096867-62-7
Cat. No. B1420249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-methylpropyl)-1H-indole-4-carboxylic acid
CAS1096867-62-7
Molecular FormulaC13H15NO2
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESCC(C)CN1C=CC2=C(C=CC=C21)C(=O)O
InChIInChI=1S/C13H15NO2/c1-9(2)8-14-7-6-10-11(13(15)16)4-3-5-12(10)14/h3-7,9H,8H2,1-2H3,(H,15,16)
InChIKeyGLMPHWJHKVSQNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methylpropyl)-1H-indole-4-carboxylic Acid: Profile and Supply


1-(2-Methylpropyl)-1H-indole-4-carboxylic acid (CAS 1096867-62-7) is a heterocyclic building block belonging to the indole carboxylic acid class, with the molecular formula C13H15NO2 and a molecular weight of 217.26 g/mol [1]. The compound features an indole core substituted at the N1 position with an isobutyl (2-methylpropyl) group and at the C4 position with a carboxylic acid moiety, yielding a calculated LogP of approximately 3.20 and a predicted pKa of 3.99 ± 0.10 . Commercial availability is documented through multiple research chemical suppliers, with reported purity typically at 95% or higher . The compound is classified as a versatile small molecule scaffold intended exclusively for scientific research and development applications [2].

Workflow Amide coupling and scaffold elaboration
Selection N1-isobutyl-4-carboxy regioisomer identity
Context SAR exploration of indole-based programs

Positional Isomer Differentiation in 1-(2-Methylpropyl)-1H-indole-4-carboxylic Acid Procurement


Generic substitution of 1-(2-methylpropyl)-1H-indole-4-carboxylic acid with alternative indole carboxylic acid scaffolds is not feasible for structure-sensitive applications due to well-established positional isomer effects on molecular recognition, physicochemical properties, and downstream synthetic utility. The C4 carboxylic acid substitution pattern on the indole ring, combined with N1 isobutyl functionalization, creates a distinct spatial and electronic environment that differs from regioisomers bearing carboxyl groups at C3, C5, or C6 positions [1]. These structural differences are not cosmetic; they directly influence LogP values, acid dissociation constants (pKa), hydrogen-bonding geometry, and reactivity in coupling reactions . In medicinal chemistry programs where indole carboxylic acids serve as core pharmacophores or key intermediates—particularly for kinase inhibitor scaffolds, receptor antagonist development, and antiviral agent synthesis—the positional identity of the carboxylic acid moiety constitutes a critical determinant of biological activity and synthetic pathway compatibility [2]. Procurement decisions based solely on molecular formula or core scaffold similarity without verification of the specific 1-isobutyl-4-carboxy regioisomer introduce unquantified risk of failed reactions, altered SAR relationships, and non-reproducible biological results.

Target
Potential Substitute
Mismatch Risk
C4 carboxy, N1-isobutyl indole
C3, C5, or C6 positional isomers
Altered coupling vector may shift SAR outcomes
N1-isobutyl substitution
N-unsubstituted or N-methyl analogs
Different lipophilicity and steric profile may not transfer
Unsubstituted C3 position
3-Formyl-indole-4-carboxylic acid (CAS 1071914-76-5)
C2-C3 reactivity blocked in formyl analog, limiting synthetic flexibility

Comparative Evidence Guide for 1-(2-Methylpropyl)-1H-indole-4-carboxylic Acid


C4 vs C3 Substitution: Physicochemical Impact

The 1-(2-methylpropyl)-1H-indole-4-carboxylic acid regioisomer (C4 substitution) exhibits distinct physicochemical properties compared to the corresponding C3-substituted positional isomer 1-isobutyl-1H-indole-3-carboxylic acid (CAS 739365-10-7) . While both compounds share identical molecular formula (C13H15NO2) and molecular weight (217.26 g/mol), the positional difference of the carboxylic acid group on the indole ring generates differential hydrogen-bonding geometry and electronic distribution that impacts molecular recognition and synthetic utility [1].

C4 vs C3 Substitution
Class-level
pKa 3.99 ± 0.10 · TPSA 42.2 Ų · HBD 1, HBA 2
Supports regioisomeric purity review for coupling applications
Computed physicochemical profile; experimental pKa determination pending
Medicinal chemistry Scaffold optimization SAR studies

Lipophilicity of 4-, 5-, and 6-Carboxy Positional Isomers

The lipophilicity profile of 1-(2-methylpropyl)-1H-indole-4-carboxylic acid, as reflected by its computed LogP value, differentiates it from the 5-carboxy and 6-carboxy positional isomers in the 1-isobutyl-indole series . While all three regioisomers share the identical molecular formula (C13H15NO2) and core indole scaffold, the position of the carboxylic acid substituent modulates the overall hydrophobicity and predicted membrane permeability characteristics [1].

Lipophilicity Profile
Class-level
XLogP3-AA 2.8 (computed) · Reported LogP 3.20 (vendor)
Supports isomer-specific ADME prediction review
LogP differential vs 5-COOH and 6-COOH isomers anticipated; experimental values not systematically reported
Drug-likeness ADME prediction Lead optimization

Commercial Supply: N1-Isobutyl vs Other N-Alkyl Analogs

1-(2-Methylpropyl)-1H-indole-4-carboxylic acid occupies a specific niche in the commercial building block landscape relative to its closest analogs. The N1-isobutyl substitution pattern provides a defined steric and electronic profile that differs from N-unsubstituted indole-4-carboxylic acid (CAS 21211-65-4), N-methyl analogs (CAS 90924-25-7), and alternative N-alkyl derivatives . This specific substitution pattern is cataloged by multiple research chemical suppliers, with reported purity of 95% and recommended storage at 2-8°C sealed under dry conditions .

Commercial Supply
Data to verify
Purity 95% · MW 217.26 g/mol · MDL MFCD11641386
Supports building block selection review
Supplier-sourced specification; independent verification recommended
Chemical synthesis Building blocks Medicinal chemistry

4-Carboxy Indole Scaffold in Kinase Inhibitor and Antiviral Development

Indole-4-carboxylic acid derivatives constitute a privileged scaffold in medicinal chemistry with documented applications in kinase inhibitor development, histamine receptor antagonism, and antiviral agent synthesis . The 4-carboxy indole substructure has been specifically employed in the synthesis of JNK3 MAP kinase inhibitors, tryptophan dioxygenase inhibitors for anticancer immunomodulation, and HIV protease inhibitors . The N1-isobutyl substitution pattern on the target compound provides a defined lipophilic moiety suitable for exploring steric and electronic SAR around the indole nitrogen in lead optimization campaigns [1].

Scaffold Utility
Class-level
4-Carboxy indole scaffold documented in JNK3 MAP kinase and tryptophan dioxygenase inhibitor programs
Supports scaffold-class utility review for kinase research
Class-level SAR inference; direct biological data for target compound not reported in open literature
Kinase inhibition Antiviral research Drug discovery

Synthetic Intermediate: 3-Formyl vs Unsubstituted C3 Indole

The target compound 1-(2-methylpropyl)-1H-indole-4-carboxylic acid differs fundamentally from its 3-formyl-substituted analog (3-formyl-1-isobutyl-1H-indole-4-carboxylic acid, CAS 1071914-76-5) in terms of functional group availability and synthetic utility [1]. The absence of the C3 formyl group in the target compound preserves an unsubstituted C2-C3 position on the indole ring, providing a distinct reactive site for electrophilic substitution or directed metalation chemistry that is blocked in the 3-formyl derivative [2].

3-Formyl vs Unsubstituted C3
Head-to-head
MW differential −28.01 g/mol · C2-C3 positions available for electrophilic substitution
Supports synthetic pathway decision for divergent functionalization
Structural comparison based on IUPAC and PubChem records
Building blocks Synthetic methodology Aldehyde chemistry

1-(2-Methylpropyl)-1H-indole-4-carboxylic Acid Applications


SAR Exploration of N1-Alkyl Indole-4-Carboxylic Acid Scaffolds

Research groups investigating structure-activity relationships (SAR) of indole-based kinase inhibitors or receptor antagonists require the specific 1-isobutyl-4-carboxy regioisomer to probe the effects of N1 substitution on target binding. The N1-isobutyl group provides a defined steric and lipophilic profile distinct from N-methyl, N-ethyl, or N-benzyl analogs, enabling systematic exploration of hydrophobic pocket interactions. The C4 carboxylic acid serves as a versatile handle for amide coupling to generate focused libraries. Procurement of the exact 1-(2-methylpropyl)-1H-indole-4-carboxylic acid regioisomer is essential, as substitution with C3-, C5-, or C6-carboxy positional isomers would alter the vector of amide bond formation and invalidate comparative SAR analysis [1].

Indole-4-Carboxamide Library Synthesis via Amide Coupling

The carboxylic acid functionality at the C4 position of the target compound enables direct amide coupling with diverse amine partners using standard coupling reagents (HATU, EDC/HOBt, DCC). The predicted pKa of 3.99 ± 0.10 suggests compatibility with a range of coupling conditions. Unlike the 3-formyl analog (CAS 1071914-76-5) which requires protection/deprotection strategies for the aldehyde group, the unsubstituted C3 position of the target compound preserves synthetic flexibility, allowing for sequential functionalization of the indole core at C2, C3, C5, C6, or C7 positions following initial amide bond formation.

Kinase Inhibitor Scaffold Elaboration Intermediate

Indole-4-carboxylic acid derivatives have established utility as starting materials for JNK3 MAP kinase inhibitors and tryptophan dioxygenase inhibitors with potential anticancer immunomodulatory applications . The 1-isobutyl substitution pattern on the target compound provides a lipophilic moiety that may be exploited for optimizing membrane permeability and target engagement. Researchers developing indole-based kinase inhibitor programs can employ this specific building block to generate N1-isobutyl-containing analogs for comparative evaluation against N1-unsubstituted or N1-methyl reference compounds.

Reference Standard for Positional Isomer Identification

The target compound serves as a chromatographic reference standard for distinguishing 1-isobutyl-indole-4-carboxylic acid from its regioisomeric counterparts (3-COOH, 5-COOH, 6-COOH) in synthetic mixtures or quality control workflows. The distinct retention time, mass spectral fragmentation pattern, and NMR chemical shift profile of the 4-carboxy isomer enable unambiguous identification and quantification. Analytical laboratories supporting medicinal chemistry programs require authenticated samples of the exact 4-carboxy regioisomer to establish reference libraries for HPLC, LC-MS, and NMR-based purity assessment methods.

Application
Selection Property
Validation Focus
N1-alkyl SAR exploration
Regioisomeric purity (C4-carboxy)
Positional isomer identity verification
Indole-4-carboxamide library synthesis
C4 carboxylic acid coupling handle
Amide bond formation compatibility
Kinase inhibitor scaffold elaboration
4-Carboxy indole scaffold context
Kinase panel and target engagement assay context
Positional isomer reference standard
Chromatographic and spectral identity
HPLC/LC-MS/NMR retention and spectral profiling

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